(S)-7-Hydroxywarfarin is a major, inactive metabolite of the anticoagulant drug warfarin. It is formed primarily through the stereoselective metabolism of (S)-warfarin by the cytochrome P450 enzyme, CYP2C9. [, , , , ]
(S)-7-Hydroxywarfarin is derived from (S)-warfarin, which is synthesized from various precursors in pharmaceutical settings. The metabolic pathway involves hydroxylation at the 7-position of the warfarin molecule, facilitated predominantly by the CYP2C9 enzyme in the liver. This transformation is part of a broader metabolic process that includes several other hydroxylated metabolites.
(S)-7-Hydroxywarfarin belongs to the class of compounds known as hydroxycoumarins. It is classified as a secondary metabolite and is recognized for its role in anticoagulation therapy as well as its potential implications in drug interactions and personalized medicine.
The synthesis of (S)-7-hydroxywarfarin can be achieved through several methods, primarily focusing on asymmetric synthesis techniques. One notable approach involves the use of chiral catalysts to selectively produce the (S)-enantiomer from racemic warfarin.
(S)-7-Hydroxywarfarin has a complex molecular structure characterized by a coumarin backbone with a hydroxyl group at the 7-position. The molecular formula is C_19H_18O_4, and it features a chiral center at the 3-position.
(S)-7-Hydroxywarfarin undergoes various chemical reactions, primarily involving conjugation and further hydroxylation:
(S)-7-Hydroxywarfarin acts as an active metabolite contributing to the anticoagulant effects of warfarin by inhibiting vitamin K epoxide reductase, which is essential for synthesizing clotting factors II, VII, IX, and X.
Analytical methods such as high-performance liquid chromatography coupled with mass spectrometry are commonly employed to quantify (S)-7-hydroxywarfarin in biological samples due to its significance in pharmacokinetic studies.
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3